molecular formula C17H24ClNO3 B13103435 Tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate

Tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate

Cat. No.: B13103435
M. Wt: 325.8 g/mol
InChI Key: WWWBLZODIAQBLI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a 5-chloro-2-methoxyphenyl group, and a piperidine ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or potassium carbonate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: It is an intermediate in the synthesis of drugs with potential therapeutic effects, including anticancer and antiviral agents.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine ring and the chloro and methoxy substituents play crucial roles in its binding affinity and activity. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate is unique due to the presence of the 5-chloro-2-methoxyphenyl group, which imparts distinct chemical and biological properties. This differentiates it from other piperidine derivatives and enhances its utility in various applications .

Properties

Molecular Formula

C17H24ClNO3

Molecular Weight

325.8 g/mol

IUPAC Name

tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H24ClNO3/c1-17(2,3)22-16(20)19-9-7-12(8-10-19)14-11-13(18)5-6-15(14)21-4/h5-6,11-12H,7-10H2,1-4H3

InChI Key

WWWBLZODIAQBLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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